1-(5-Bromopyridin-2-yl)ethane-1,2-diol
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Overview
Description
1-(5-Bromopyridin-2-yl)ethane-1,2-diol is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a bromine atom at the 5-position of the pyridine ring and an ethane-1,2-diol moiety attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-ethylpyridine to yield 2-(5-bromopyridin-2-yl)ethanol, which is then oxidized to form the desired diol compound .
Industrial Production Methods
Industrial production of 1-(5-Bromopyridin-2-yl)ethane-1,2-diol may involve large-scale bromination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of de-brominated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes[][3].
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The bromine atom and the ethane-1,2-diol moiety contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, disrupt cellular processes, or interact with nucleic acids, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromopyridin-2-yl)ethane-1,2-diol: Similar structure but with the bromine atom at the 6-position.
1-(5-Bromopyridin-2-yl)ethanone: Lacks the ethane-1,2-diol moiety, featuring a ketone group instead.
1,2-Ethanediol,1,2-di-2-pyridinyl-: Contains two pyridine rings attached to the ethane-1,2-diol moiety.
Uniqueness
1-(5-Bromopyridin-2-yl)ethane-1,2-diol is unique due to its specific substitution pattern and the presence of both a bromine atom and an ethane-1,2-diol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8BrNO2 |
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Molecular Weight |
218.05 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C7H8BrNO2/c8-5-1-2-6(9-3-5)7(11)4-10/h1-3,7,10-11H,4H2 |
InChI Key |
ZUKXKQMJHYCHIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CO)O |
Origin of Product |
United States |
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